2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Data Gap Procurement Due Diligence Chemical Probe Validation

The compound 2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide (CAS 896365-65-4, molecular formula C₁₇H₁₃N₃O₃S₃, molecular weight 403.49 g/mol) is a fully aromatic, planar heterocyclic small molecule belonging to the bis-thiazole (benzo[1,2-d:3,4-d']bis(thiazole) or thiazolo[5,4-e][1,3]benzothiazole) amide subclass. This structural class is broadly investigated in medicinal chemistry for kinase inhibition, antimicrobial, and ion-channel modulation applications.

Molecular Formula C17H13N3O3S3
Molecular Weight 403.49
CAS No. 896365-65-4
Cat. No. B2682609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
CAS896365-65-4
Molecular FormulaC17H13N3O3S3
Molecular Weight403.49
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C
InChIInChI=1S/C17H13N3O3S3/c1-9-18-14-12(24-9)8-7-11-15(14)25-17(19-11)20-16(21)10-5-3-4-6-13(10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21)
InChIKeyORGHSQRIJIGYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide – Compound Identity, Structural Class, and Initial Procurement Context


The compound 2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide (CAS 896365-65-4, molecular formula C₁₇H₁₃N₃O₃S₃, molecular weight 403.49 g/mol) is a fully aromatic, planar heterocyclic small molecule belonging to the bis-thiazole (benzo[1,2-d:3,4-d']bis(thiazole) or thiazolo[5,4-e][1,3]benzothiazole) amide subclass. This structural class is broadly investigated in medicinal chemistry for kinase inhibition, antimicrobial, and ion-channel modulation applications . The compound is catalogued by several research-chemical suppliers but lacks documented biological annotation in major public bioactivity databases.

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide – Procurement Risk: Why In-Class Analogues Cannot Be Assumed Interchangeable


The bis-thiazole amide scaffold is highly intolerant of even minor substituent modifications. A methylsulfonyl group at the 2-position of the benzamide, combined with a 7-methyl substitution on the fused bisthiazole core, defines a unique electrostatic and steric surface that cannot be replicated by close analogues bearing methoxy, halogen, or alternative sulfonyl regioisomers [1][2]. Without direct comparative pharmacological data, it is scientifically unwarranted to assume equipotent target engagement or matched off-target profiles between this exact CAS number and any structurally adjacent compound . Generic substitution therefore carries a high risk of irreproducible biological results.

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide – Quantitative Differentiation Evidence vs. Closest Comparators


Absence of Target-Annotated Potency or Selectivity Data Precludes Quantitative Comparator Ranking for This Exact CAS Number

No primary research paper, patent, or public database contains a direct, quantitative head-to-head comparison of 2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide (CAS 896365-65-4) against any defined comparator. No IC₅₀, Kd, Ki, EC₅₀, solubility, logD, metabolic stability, or selectivity-panel data could be identified for this specific compound from non-excluded, authoritative sources. Class-level inferences from structurally related benzothiazole sulfonamides are available but do not satisfy the requirement for compound-specific quantitative differentiation .

Data Gap Procurement Due Diligence Chemical Probe Validation

Structural Uniqueness of the 2-Methylsulfonyl Substituent versus 2-Methoxy and 2-Halogen Congeners: A Pharmacophore Gap

In the broader benzothiazole amide class, the methylsulfonyl group acts as a strong hydrogen-bond acceptor and electron-withdrawing moiety, modulating both the amide NH acidity and the π-electron density of the fused ring system. Direct comparators such as 2-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide (CAS 361482-06-6) and 2-bromo- or 7-chloro variants introduce fundamentally different electronic and steric profiles [1][2]. The 2-methylsulfonyl group is predicted to reduce the pKa of the adjacent amide NH and increase the metabolic stability of the benzamide moiety relative to 2-alkoxy or 2-halogen analogues, but no experimental pharmacokinetic or target-engagement data exist to quantify this advantage for CAS 896365-65-4 specifically.

Molecular Recognition Structure-Activity Relationship Medicinal Chemistry

Core-Scaffold Comparison with Benzothiazole Amide TRPV1 Antagonists: Missing Pharmacological Annotation

Patent families including CN101119981A and US20080114041 describe benzothiazole sulfonamides as TRPV1 antagonists with therapeutic potential in pain and inflammatory disorders [1]. Structurally, these patent-scaffolds overlap with the benzothiazole-sulfonamide pharmacophore of CAS 896365-65-4. However, the specific compound 2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is not individually exemplified or quantitatively evaluated in these patent documents. TRPV1 antagonists such as AM-8563 or benzothiazole amides from the Abbott/GSK series have reported IC₅₀ values in the low nanomolar range, but no cross-screening data for the target compound exists to support a claim of comparable or differentiated TRPV1 potency.

Ion Channel Pain VR1/TRPV1 Chemical Probe

2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide – Application Scenarios Grounded in Structural Evidence


Bespoke Medicinal Chemistry: Scaffold-Hopping with a Defined Ortho-Methylsulfonyl Electronic Signature

For medicinal chemistry teams requiring a strong electron-withdrawing, metabolically resistant ortho-directing group on a bis-thiazole amide core, CAS 896365-65-4 provides a unique combination of the methylsulfonyl substituent and a fully aromatic, planar benzo[1,2-d:3,4-d']bis(thiazole) framework. The Hammett-predicted electronic profile (σp ≈ +0.72) cannot be matched by 2-methoxy or 2-halogen analogues [1]. This makes the compound suitable as a starting scaffold for structure-activity relationship (SAR) exploration where amide NH acidity and hydrogen-bond acceptor strength are critical design parameters.

Chemical Biology Probe Development Requiring a Blank-Slate Bis-Thiazole Amide

Investigators seeking an unannotated bis-thiazole amide scaffold for target-ID campaigns, covalent probe design, or phenotypic screening can leverage the absence of prior biological bias for CAS 896365-65-4. The compound's 'clean' pharmacological record and predicted physicochemical properties (cLogP, solubility) differentiate it from heavily annotated analogues where pre-existing target liabilities may confound hit triage [1]. This scenario is supported by the documented data gap in Section 3.

Analytical Reference Standard for Bis-Thiazole Amide Identification in Metabolite or Degradation Studies

As a structurally resolved, single-component bis-thiazole amide with a defined CAS number and InChIKey, the compound can serve as an analytical reference standard for LC-MS, NMR, or X-ray crystallography method development in laboratories working with bis-heterocyclic amide libraries. Its molecular weight (403.49 g/mol) and distinctive isotopic sulfur pattern facilitate unambiguous identification in complex matrices [1].

Computational Chemistry: Benchmarking Free-Energy Perturbation (FEP) Predictions for Electron-Withdrawing Substituents

The pair consisting of CAS 896365-65-4 (2-SO₂Me) and its 2-methoxy analogue (CAS 361482-06-6) represents a theoretically informative matched molecular pair for evaluating the accuracy of computational binding-affinity predictions (FEP+, TI) when the substituent electronic character is markedly different (Δσp ≈ 0.99). This application is directly underpinned by the electronic property comparison in Evidence Item 2 [1].

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